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Pyrindamycin A

Cytotoxicity Profiling Duocarmycin Pharmacology Cell-Based Screening

Pyrindamycin A (duocarmycin C2), a halogenated seco-prodrug, undergoes intracellular cyclization to its active spirocyclopropylhexadienone alkylator with intermediate potency (IC50 20 nM). Its hallmark—equipotent cytotoxicity against doxorubicin-sensitive and -resistant P388 cells (IC50 3.9 µg/mL for both)—establishes it as a validated MDR reference standard. Unlike more reactive duocarmycins, its unique stability-activity profile suits SAR campaigns, ADC payload benchmarking, and DNA damage repair studies. Ideal for P-gp resistance pathway characterization and minor-groove alkylator pharmacology.

Molecular Formula C26H26ClN3O8
Molecular Weight 544.0 g/mol
CAS No. 118292-36-7
Cat. No. B050632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrindamycin A
CAS118292-36-7
SynonymsBenzo(1,2-b:4,3-b')dipyrrole-2-carboxylic acid, 8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (2R-trans)-
duocarmycin C2
pyrindamycin A
Molecular FormulaC26H26ClN3O8
Molecular Weight544.0 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
InChIInChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1
InChIKeyBOGFADYROAVVTF-MZHQLVBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrindamycin A (CAS 118292-36-7): A Duocarmycin-Class Minor-Groove DNA Alkylator for Antitumor and Antimicrobial Research


Pyrindamycin A, also designated duocarmycin C2, is a chloromethyl-seco analog of the duocarmycin family of antitumor antibiotics produced by Streptomyces spp. fermentation [1]. This compound acts through sequence-selective minor-groove binding followed by covalent alkylation of the N3 position of adenine residues within double-stranded DNA [2]. As a halogenated seco-compound, pyrindamycin A lacks the cyclopropane ring structure present in the more reactive duocarmycin A and SA congeners, and instead functions as a prodrug that undergoes intracellular cyclization to the active spirocyclopropylhexadienone alkylating species [3]. This structural distinction confers a unique stability-activity profile that differentiates pyrindamycin A from other duocarmycins and positions it as a valuable tool compound for studying DNA-targeted cytotoxicity, multidrug resistance circumvention, and minor-groove alkylator pharmacology.

Why Pyrindamycin A Cannot Be Functionally Replaced by Other Duocarmycins or Common DNA Alkylators


The duocarmycin family exhibits profound potency variation across six natural congeners, spanning over three orders of magnitude in cytotoxic IC50 values on the same cell line [1]. Pyrindamycin A (duocarmycin C2) occupies a defined position within this potency hierarchy (IC50 20 nM on Balb 3T3/H-ras cells) that differs markedly from duocarmycin A (0.3 nM) and duocarmycin SA (0.05 nM) [1]. Critically, halogenated seco-compounds like pyrindamycin A undergo differential intracellular cyclization kinetics to the active spirocyclopropylhexadienone alkylator, directly correlating with their observed cytotoxicities [1]. Furthermore, pyrindamycin A demonstrates unique functional properties—most notably, equipotent cytotoxicity against both doxorubicin-sensitive and doxorubicin-resistant P388 leukemia cells (IC50 3.9 μg/mL for both P388 and P388/ADR lines) [2]. This phenotype of multidrug resistance circumvention is not uniformly shared across all duocarmycin congeners and is mechanistically linked to equivalent intracellular accumulation in resistant versus sensitive cells [2]. Substitution with a more potent but less well-characterized analog, or with a structurally unrelated DNA alkylator lacking this resistance-bypass capability, would alter the experimental outcome and confound cross-study interpretation.

Pyrindamycin A Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


Potency Ranking Among Six Natural Duocarmycins: Defined Position Enables Dose-Response Benchmarking

Pyrindamycin A (duocarmycin C2) exhibits an IC50 of 20 nM against Balb 3T3/H-ras cells following 72-hour drug exposure, placing it at a defined intermediate position within the natural duocarmycin potency hierarchy. This value is 400-fold less potent than duocarmycin SA (0.05 nM) and 67-fold less potent than duocarmycin A (0.3 nM), but 6.7-fold more potent than the related B1 congener (3.0 nM) and 2-fold more potent than duocarmycin C1 (40 nM) [1]. The ranking order of cytotoxic potency (SA > A > B2 > B1 > C2 > C1) directly correlates with the conversion rate of each halogenated seco-compound to the active cyclopropane-containing duocarmycin A species within cells [1]. This defined potency position allows pyrindamycin A to serve as a calibration standard or internal reference point when comparing the activity of novel synthetic duocarmycin analogs or when selecting a duocarmycin with a specific therapeutic window for in vitro studies.

Cytotoxicity Profiling Duocarmycin Pharmacology Cell-Based Screening

Multidrug Resistance Circumvention: Equipotent Activity Against Doxorubicin-Sensitive and Resistant Leukemia Cells

Pyrindamycin A demonstrates equivalent cytotoxic potency against both doxorubicin-sensitive P388 murine leukemia cells and the doxorubicin-resistant P388/ADR subline, with identical IC50 values of 3.9 μg/mL for both cell populations [1]. In direct comparative testing, pyrindamycins A and B exhibited stronger cytotoxic activities than doxorubicin towards murine and human tumor cell lines, with this advantage being particularly pronounced against doxorubicin-resistant cells [1]. The mechanism underlying this resistance circumvention is distinct from that of classical MDR-reversing agents: intracellular accumulation of pyrindamycins A and B was equivalent in P388/ADR cells compared to parental P388 cells, indicating that the compound is not recognized by P-glycoprotein-mediated efflux mechanisms that typically exclude doxorubicin [1]. In vivo, pyrindamycin A retained antitumor efficacy against P388/ADR xenografts, demonstrating that the resistance-bypass phenotype translates to whole-animal models [1].

Multidrug Resistance P388 Leukemia Chemotherapy Bypass

Molecular Target Definition: Sequence-Selective Minor-Groove Adenine-N3 Alkylation Distinct from Major-Groove and Intercalating Agents

Pyrindamycin A (duocarmycin C2) binds to double-stranded DNA through a two-step mechanism: initial non-covalent association within the minor groove, followed by covalent alkylation of the N3 atom of adenine residues [1]. This mechanism was directly characterized using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) on self-complementary oligonucleotides ranging from 6-mer to 14-mer sequences [1]. In contrast, the related alkylating agents hedamycin and DC92-B function as intercalators that target the N7 position of guanine within 5′-CGT and, to a lesser extent, 5′-CGG sequences [1]. The duocarmycins' minor-groove localization and adenine-N3 specificity distinguish them pharmacologically from major-groove alkylators (e.g., nitrogen mustards) and intercalating agents, and underlie the family's exceptional potency and unique spectrum of DNA lesion repair responses [1]. The ESI-MS/MS methodology further revealed that alkylation site preference is strongly influenced by the location of high-affinity binding sites within short oligonucleotide sequences, and detected subtle selectivity differences not evident from conventional sequencing studies on larger DNA segments [1].

DNA Alkylation Minor-Groove Binding Sequence Selectivity

Structural Prodrug Identity: Halogenated Seco-Compound with Intracellular Cyclization to Active Alkylator

Pyrindamycin A belongs to the halogenated seco-compound subclass of duocarmycins (designated B1, B2, C1, and C2), all of which lack the cyclopropane ring present in duocarmycins A and SA [1]. These seco-compounds function as prodrugs that undergo intracellular cyclization to generate the spirocyclopropylhexadienone moiety—the actual DNA-alkylating warhead [1]. A direct correlation exists between the rate of conversion of each halogenated seco-compound to duocarmycin A and its observed in vitro cytotoxicity [1]. The stability differences among congeners are substantial: duocarmycin A is notably unstable in culture broth, whereas duocarmycin SA maintains greater stability in culture media despite structural similarity [2]. In fermentation systems, improved culture conditions were required to produce high titers of the halogenated seco-compounds (B1, B2, C1, C2), whereas no halogenated seco-compounds of duocarmycin SA were detected even when the culture medium was supplemented with Br- or Cl- ions [2]. The prodrug identity of pyrindamycin A confers a practical handling advantage relative to the more labile duocarmycin A, while its defined activation kinetics enable predictable cytotoxic potency.

Prodrug Activation Duocarmycin Chemistry Stability-Controlled Cytotoxicity

Pyrindamycin A: Validated Research Applications Based on Quantitative Differentiation Evidence


Multidrug Resistance (MDR) Mechanistic Studies and Efflux Pump Bypass Assays

Pyrindamycin A serves as a validated positive control or tool compound for studies investigating P-glycoprotein (P-gp)-mediated multidrug resistance. The compound's equipotent cytotoxicity against P388 and P388/ADR cells (IC50 3.9 μg/mL for both lines) and its equivalent intracellular accumulation in resistant versus sensitive cells [1] provide a documented baseline for evaluating novel MDR-reversing agents or characterizing resistance mechanisms in cancer cell panels. Researchers investigating non-P-gp resistance pathways or testing compounds hypothesized to circumvent efflux-mediated drug exclusion can use pyrindamycin A as a reference standard with established resistance-bypass credentials.

Duocarmycin Family Structure-Activity Relationship (SAR) and Prodrug Activation Studies

The defined potency position of pyrindamycin A within the duocarmycin hierarchy (IC50 20 nM on Balb 3T3/H-ras, ranked between duocarmycin B1 and C1) [2] makes it an essential comparator for SAR campaigns exploring novel duocarmycin analogs or synthetic alkylating subunits. The established correlation between seco-compound cyclization rate and cytotoxic potency [2] positions pyrindamycin A as a key reference point for evaluating prodrug activation kinetics. Medicinal chemistry programs designing duocarmycin-based antibody-drug conjugates (ADCs) or prodrugs may utilize pyrindamycin A as a benchmark payload representing intermediate potency with defined activation properties.

Minor-Groove DNA Alkylation and Sequence Selectivity Profiling

Pyrindamycin A's characterized mechanism of minor-groove binding with subsequent adenine-N3 alkylation [3] supports its use in studies of DNA damage recognition, repair pathway activation, and sequence-context effects on alkylation efficiency. The ESI-MS/MS methodology developed for duocarmycin-oligonucleotide complexes [3] enables precise mapping of alkylation sites in synthetic DNA substrates, and pyrindamycin A can serve as a model ligand for developing high-throughput screening approaches to evaluate novel minor-groove binders. Studies comparing repair responses to minor-groove versus major-groove alkylation lesions benefit from pyrindamycin A as a well-defined minor-groove agent with established site specificity.

Antimicrobial Susceptibility Testing of DNA-Damaging Natural Products

Pyrindamycin A exhibits antibacterial activity against both Gram-positive and Gram-negative organisms [4]. The correlation between duocarmycin cytotoxic potency and antimicrobial minimum inhibitory concentration (MIC) [2] supports the use of pyrindamycin A as a reference DNA-alkylating antibiotic in antimicrobial susceptibility panels. Researchers screening natural product extracts for DNA-damaging antibacterial agents or evaluating bacterial DNA repair-deficient mutant strains may employ pyrindamycin A as a control compound with dual antitumor-antibacterial activity and a defined molecular target.

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